molecular formula C8H17N3O B1324972 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine CAS No. 952182-81-9

1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine

Cat. No. B1324972
M. Wt: 171.24 g/mol
InChI Key: XCWPFQBBRPXPRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for HYPEA were not found, piperidine derivatives, which HYPEA is a part of, have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of HYPEA consists of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom . The hydroxyimino group is attached to one of the carbon atoms in the ring.

Scientific Research Applications

Antibacterial and Modulatory Activity

Research has investigated the antibacterial and modulatory activities of various compounds, including those derived from 2-hydroxy-quinones and related to 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine. These studies focused on computational prediction models and in vitro evaluations against bacterial strains, exploring potential applications in addressing bacterial resistance and reducing antibiotic side effects (Figueredo et al., 2020).

Spectroscopic Analysis

Spectrophotometric methods have been developed using derivatives of 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine for the determination of copper in pharmaceutical and biological samples. This approach highlights its utility in analytical chemistry for accurate and sensitive measurement of metal ions in complex matrices (Dalman et al., 2002).

Drug Metabolism Studies

The metabolism of certain anticonvulsant drugs, structurally related to 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine, has been examined using a combination of gas chromatography and nuclear magnetic resonance spectrometry. This research provides insights into the metabolic pathways and potential drug interactions of related compounds (Scott et al., 1973).

Medicinal Chemistry Applications

There is ongoing research into the synthesis and evaluation of compounds with structural similarities to 1-(Hydroxyimino)-2-(3-methylpiperidyl)ethylamine for potential medicinal applications. These include investigations into anti-inflammatory, analgesic, and antimicrobial activities, indicating its relevance in the development of new therapeutic agents (Sondhi et al., 2009).

properties

IUPAC Name

N'-hydroxy-2-(3-methylpiperidin-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-3-2-4-11(5-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWPFQBBRPXPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253885
Record name N-Hydroxy-3-methyl-1-piperidineethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(3-methylpiperidin-1-yl)acetimidamide

CAS RN

952182-81-9
Record name N-Hydroxy-3-methyl-1-piperidineethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-3-methyl-1-piperidineethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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